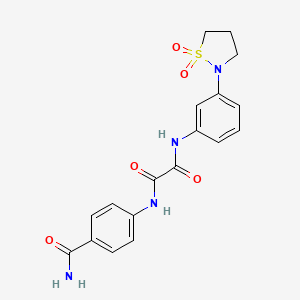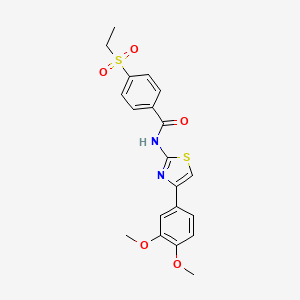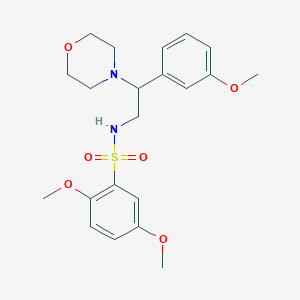
2,5-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide
Descripción general
Descripción
2,5-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide, also known as DMEMB, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Inhibition of Tissue-Nonspecific Alkaline Phosphatase (TNAP)
This compound acts as a potent reversible inhibitor against tissue-nonspecific (TN) alkaline phosphatase (AP) activity . TNAP is an enzyme that plays a crucial role in bone mineralization and the regulation of phosphate and pyrophosphate levels in soft tissues. Inhibitors of TNAP are being researched for potential therapeutic applications in diseases such as hypophosphatasia, vascular calcification, and osteoarthritis .
Cell Structure Applications
The compound is primarily used for cell structure applications . It can affect the function and behavior of cells, which makes it useful in studying cell biology and developing treatments for diseases that involve abnormal cell structures .
Drug Development
Given its inhibitory effect on TNAP, this compound could be used in drug development. It could serve as a lead compound for the development of drugs aimed at conditions where TNAP activity is implicated .
Biochemical Research
This compound can be used in biochemical research, particularly in studies involving enzymes like TNAP. It can help in understanding the function of these enzymes and their role in various biological processes .
Photophysical and Photochemical Processes
Compounds similar to this one have been found to participate in photophysical and photochemical processes. This suggests potential applications in the development of materials for photodynamic therapy and as photosensitizers.
Chemical Reactions
This compound can undergo various chemical reactions, such as condensation to form Schiff bases. This property can be exploited in synthetic chemistry for the creation of new compounds.
Propiedades
IUPAC Name |
2,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6S/c1-26-17-6-4-5-16(13-17)19(23-9-11-29-12-10-23)15-22-30(24,25)21-14-18(27-2)7-8-20(21)28-3/h4-8,13-14,19,22H,9-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAPGTIUQSZTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




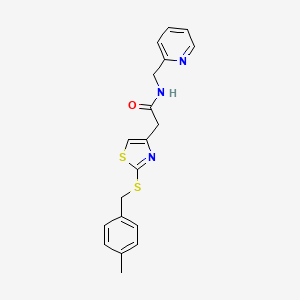
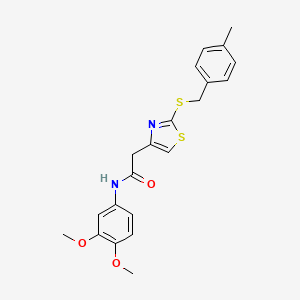


![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-tosylbutanamide](/img/structure/B3309530.png)

![2-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B3309546.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3309556.png)
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3309571.png)
